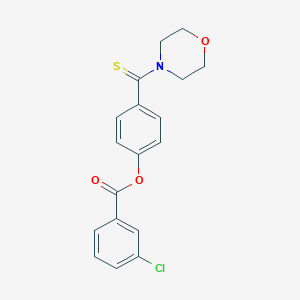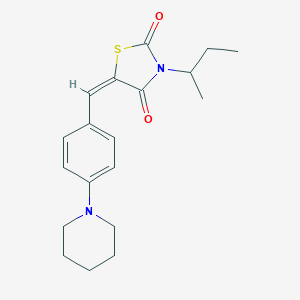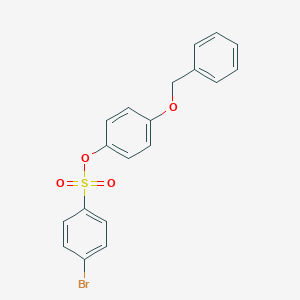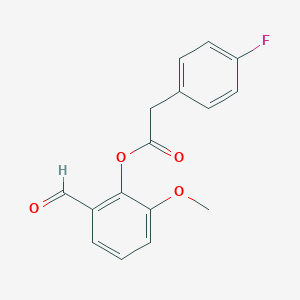
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate, also known as MPTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of enzyme activity. However, more research is needed to fully understand the effects of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in lab experiments is its potential therapeutic applications in cancer treatment. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate, including:
1. Further studies on the mechanism of action of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate to better understand its therapeutic potential.
2. Clinical trials to evaluate the safety and efficacy of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in humans.
3. Development of new derivatives of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate with improved therapeutic properties.
4. Investigation of the potential use of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in combination with other cancer treatments.
5. Exploration of the use of 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate in other diseases and conditions.
Conclusion
In conclusion, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. While more research is needed to fully understand its mechanism of action and potential side effects, 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate represents a promising candidate for further investigation.
Synthesemethoden
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 3-chlorobenzoic acid. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
Produktname |
4-(4-Morpholinylcarbothioyl)phenyl 3-chlorobenzoate |
|---|---|
Molekularformel |
C18H16ClNO3S |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
[4-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C18H16ClNO3S/c19-15-3-1-2-14(12-15)18(21)23-16-6-4-13(5-7-16)17(24)20-8-10-22-11-9-20/h1-7,12H,8-11H2 |
InChI-Schlüssel |
TVVNBJFEUWKXEC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Löslichkeit |
0.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
